

In-Depth Technical Guide to the Chemical Structure of Nisamycin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisamycin is a polyene antibiotic belonging to the manumycin group, isolated from the culture broth of Streptomyces sp. K106.[1] Structurally, it features a central m-C7N unit, a characteristic of this antibiotic family, and exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria, antifungal properties, and cytotoxic activity. [1] This guide provides a comprehensive overview of the chemical structure of **Nisamycin**, detailing its physico-chemical properties, the experimental protocols for its isolation and structural elucidation, and its biological activities.

Chemical Structure and Physico-Chemical Properties

Nisamycin is a pale yellow powder with the molecular formula C₂₄H₂₇NO₆, corresponding to a molecular weight of 425.47 g/mol . The chemical structure of **Nisamycin** was determined through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and confirmed by chromic acid oxidation. The absolute stereochemistry was established as 4R, 5S, and 6R using Circular Dichroism (CD) spectra.[2]

Table 1: Physico-Chemical Properties of Nisamycin

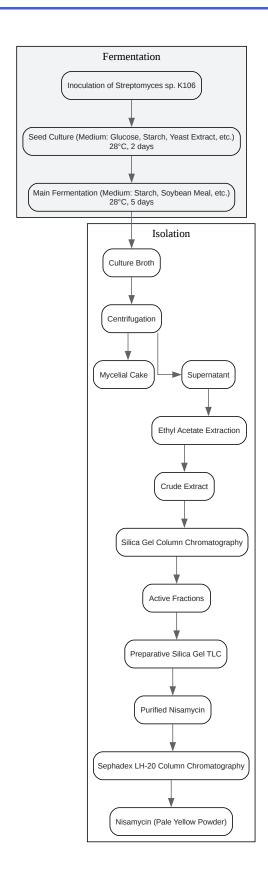


Property	Value	Reference
Appearance	Pale yellow powder	INVALID-LINK
Molecular Formula	C24H27NO6	INVALID-LINK
Molecular Weight	425.47	INVALID-LINK
UV λmax (MeOH)	227, 278, 308 nm	INVALID-LINK
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane.	INVALID-LINK

Experimental Protocols Fermentation and Isolation of Nisamycin

The following protocol for the fermentation and isolation of **Nisamycin** is based on the methods described by Hayashi et al. (1994a).





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Figure 1: Workflow for the fermentation and isolation of **Nisamycin**.



Structural Elucidation

The structure of **Nisamycin** was elucidated using a combination of spectroscopic techniques as detailed by Hayashi et al. (1994b).

- Mass Spectrometry: High-resolution mass spectrometry was used to determine the molecular formula.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the connectivity of protons. Techniques such as COSY and HMBC were likely employed to establish correlations.
- UV-Visible Spectroscopy: The UV spectrum in methanol was recorded to identify the chromophores present in the molecule.
- Infrared Spectroscopy: IR spectroscopy was used to identify functional groups.
- Circular Dichroism: CD spectroscopy was employed to determine the absolute stereochemistry of the chiral centers.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for **Nisamycin** as reported by Hayashi et al. (1994b). The spectra were recorded in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for **Nisamycin** (in CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
2	7.40	d	2.6
3	6.22	d	2.6
4	3.55	m	
5	3.48	m	
6	4.02	d	4.8
2'	5.84	d	14.8
3'	7.22	dd	14.8, 10.5
4'	6.12	dd	10.5, 15.5
5'	6.12	m	
6'	2.10	m	_
1"	7.32	dd	11.2, 14.7
2"	6.05	d	14.7
3"	6.42	ddd	11.2, 14.8, 0.3
4"	6.58	dd	14.8, 11.3
5"	2.53	m	
NH	7.58	S	_
ОН	3.25	S	_
Enolic OH	13.52	S	

Table 3: ¹³C NMR Spectroscopic Data for **Nisamycin** (in CDCl₃)



Position	δС (ррт)
1	195.4
2	148.1
3	129.5
4	58.2
5	57.6
6	77.4
1'	164.2
2'	119.5
3'	143.6
4'	128.8
5'	140.2
6'	32.1
1"	166.5
2"	121.2
3"	145.1
4"	130.5
5"	35.8
Cyclohexane	32.8, 25.8, 25.5

Biological Activity

Nisamycin exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antimicrobial Activity



Nisamycin is active against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

Table 4: Antimicrobial Spectrum of **Nisamycin** (MIC, μg/mL)

Microorganism	MIC (μg/mL)
Staphylococcus aureus FDA 209P	12.5
Bacillus subtilis PCI 219	6.25
Micrococcus luteus ATCC 9341	3.13
Escherichia coli NIHJ	>100
Pseudomonas aeruginosa B-1	>100
Candida albicans 615	25
Saccharomyces cerevisiae	12.5
Aspergillus niger ATCC 6275	50
Penicillium chrysogenum	25

Cytotoxic Activity

Nisamycin has demonstrated cytotoxic activity against murine leukemia P388 cells.

Table 5: Cytotoxic Activity of **Nisamycin**

Cell Line	IC ₅₀ (μg/mL)
Murine leukemia P388	4.8

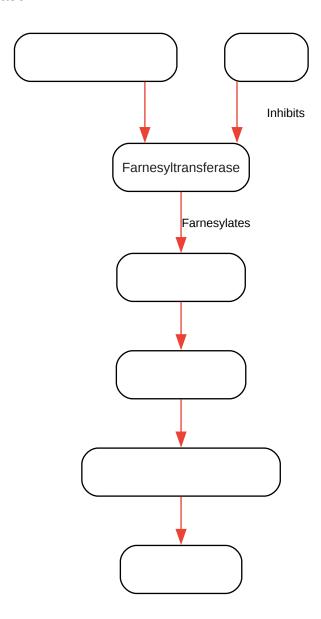
Mechanism of Action and Signaling Pathways

Nisamycin belongs to the manumycin group of antibiotics. Manumycin A, a well-studied member of this group, is known to be a potent and specific inhibitor of farnesyltransferase (FTase).[3][4] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components in cellular signal transduction pathways regulating cell growth,



differentiation, and survival.[5] By inhibiting farnesyltransferase, manumycin A prevents the farnesylation of Ras proteins, thereby blocking their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[5] This disruption of Ras signaling is believed to be the primary mechanism behind the anticancer activity of manumycin-type antibiotics.[5]

While the specific mechanism of **Nisamycin** has not been as extensively studied as that of manumycin A, its structural similarity suggests that it likely shares a similar mode of action by targeting farnesyltransferase.



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Figure 2: Postulated mechanism of action of Nisamycin via inhibition of farnesyltransferase.

Conclusion

Nisamycin is a manumycin-group antibiotic with a well-defined chemical structure and demonstrated biological activities. Its potential as an antibacterial, antifungal, and cytotoxic agent warrants further investigation. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the further study and development of **Nisamycin** and related compounds. Future research could focus on elucidating the specific molecular interactions of **Nisamycin** with its target, optimizing its structure to enhance its therapeutic index, and exploring its potential in various therapeutic applications.

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